![molecular formula C11H8BrNO3S B1464595 1-[(5-溴噻吩-2-基)甲基]-2-氧代-1,2-二氢吡啶-3-羧酸 CAS No. 1285682-59-8](/img/structure/B1464595.png)

1-[(5-溴噻吩-2-基)甲基]-2-氧代-1,2-二氢吡啶-3-羧酸

描述

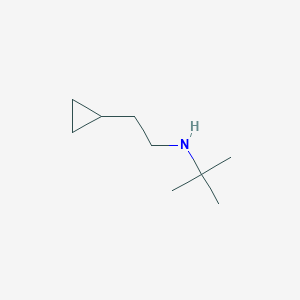

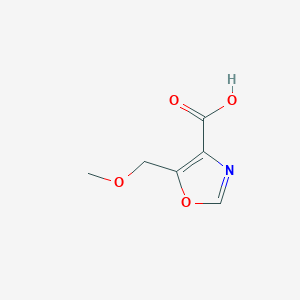

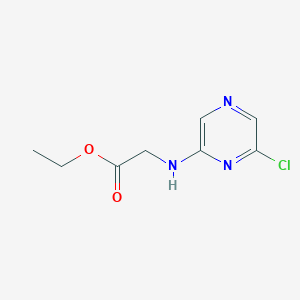

The compound “1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a bromothiophene group, which is a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a bromine atom attached . It also contains a dihydropyridine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one double-bonded oxygen atom . The molecule also has a carboxylic acid group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bromothiophene and dihydropyridine rings, and the introduction of the carboxylic acid group. One possible method for forming the bromothiophene ring could be through a Suzuki-Miyaura cross-coupling reaction . The dihydropyridine ring could potentially be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromothiophene and dihydropyridine rings, as well as the carboxylic acid group. The bromine atom on the thiophene ring would likely make this portion of the molecule relatively electron-rich, while the nitrogen atom in the dihydropyridine ring would likely make this portion of the molecule relatively electron-deficient .Chemical Reactions Analysis

The bromothiophene group in this compound could potentially undergo further reactions with palladium-catalyzed cross-coupling reactions . The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could potentially make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a bromine atom .科学研究应用

有机合成和分子结构

对5-溴噻吩衍生物的研究,包括与1-[(5-溴噻吩-2-基)甲基]-2-氧代-1,2-二氢吡啶-3-羧酸结构相关的化合物,已经推动了有机合成技术的进步。例如,Sharma等人(2022年)展示了基于5-溴噻吩的3,4-二氢嘧啶-2-(1H)-(硫)酮的无溶剂合成,展示了在不需要分离技术的情况下创造具有潜在抗菌和抗真菌性能的化合物的效率(Sharma et al., 2022)。此外,Dobbin等人(1993年)对1-乙基-2-甲基-4-氧代-1,4-二氢吡啶-3-氧乙酸的研究提供了关于类似二氢吡啶衍生物中氢键作用的见解,这可能影响设计具有增强稳定性和生物活性的新分子(Dobbin et al., 1993)。

抗微生物和抗癌活性

一个重要的研究领域涉及评估从5-溴噻吩衍生物中提取的化合物的抗微生物和抗癌潜力。M等人(2022年)的研究合成了一种席夫碱衍生物,展示了对特定细胞系的有效细胞毒活性,表明这类化合物的治疗潜力(M et al., 2022)。这与探索噻吩衍生物在生物医学应用中的更广泛趋势一致,包括它们作为抗菌和抗癌剂的作用。

染料合成和纺织应用

Abolude等人(2021年)的研究突出了从噻吩衍生物合成分散染料,强调了它们在涤纶和尼龙织物上的应用。这项研究不仅强调了噻吩基化合物在材料科学中的多功能性,还强调了它们在工业应用中的重要性,例如在织物染色中展现出优异的牢固性能(Abolude et al., 2021)。

解痉作用和结构分析

此外,Rasool等人(2020年)对噻吩基衍生物进行解痉活性研究展示了这些化合物的潜在医学应用。该研究提供了对结构和电子性质的详细分析,为设计新的药理剂提供了宝贵的见解(Rasool et al., 2020)。

未来方向

属性

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3S/c12-9-4-3-7(17-9)6-13-5-1-2-8(10(13)14)11(15)16/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSFARJPRLYACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)

![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464529.png)

![2-[(3-Chloropyrazin-2-yl)amino]butan-1-ol](/img/structure/B1464530.png)

![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464533.png)